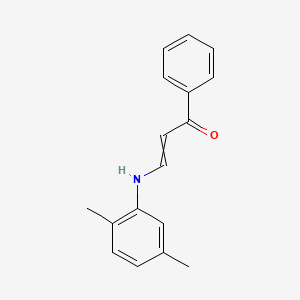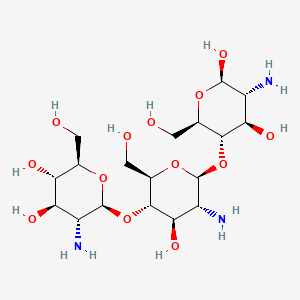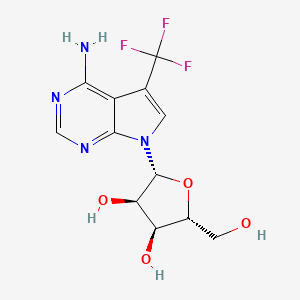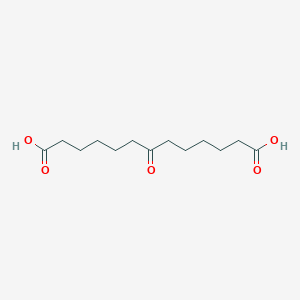
Cyp4Z1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp4Z1-IN-1 is a potent inhibitor of the enzyme cytochrome P450 family 4 subfamily Z member 1 (CYP4Z1). This enzyme is part of the cytochrome P450 superfamily, which is involved in the metabolism of various substances, including drugs, fatty acids, and steroids. CYP4Z1 has been identified as being overexpressed in certain types of cancer, particularly breast cancer, making it a target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyp4Z1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that confer its inhibitory activity. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Cyp4Z1-IN-1 primarily undergoes oxidation reactions catalyzed by the CYP4Z1 enzyme. These reactions involve the hydroxylation of fatty acids, leading to the formation of hydroxy fatty acids and epoxides .
Common Reagents and Conditions:
Oxidation: Molecular oxygen and NADPH are essential for the oxidation reactions catalyzed by CYP4Z1.
Substitution: Various nucleophiles can be used to introduce functional groups into the core structure during synthesis.
Major Products:
- Hydroxy fatty acids
- Epoxides of polyunsaturated fatty acids
Scientific Research Applications
Cyp4Z1-IN-1 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Cyp4Z1-IN-1 exerts its effects by binding to the active site of the CYP4Z1 enzyme, thereby inhibiting its catalytic activity. This inhibition prevents the enzyme from metabolizing its substrates, such as fatty acids, which can lead to a reduction in the production of bioactive lipids like 20-hydroxyeicosatetraenoic acid (20-HETE). The reduction in 20-HETE levels is associated with decreased tumor growth and angiogenesis in cancer cells .
Comparison with Similar Compounds
Cyp4Z1-IN-1 is unique in its high specificity and potency as a CYP4Z1 inhibitor. Similar compounds include:
CYP4F8 inhibitors: These compounds also target cytochrome P450 enzymes but have different substrate specificities and inhibitory profiles.
Proluciferins: These are substrates used to study the activity of various CYP4 family enzymes, including CYP4Z1.
This compound stands out due to its effectiveness in reducing cancer cell proliferation and its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 4-[4-[(hydroxyamino)methylideneamino]phenyl]butanoate |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(16)5-3-4-11-6-8-12(9-7-11)14-10-15-17/h6-10,17H,2-5H2,1H3,(H,14,15) |
InChI Key |
HJEKWTVRPSQJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N=CNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)


![7,9,11,20,22,24-Hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B11932458.png)

![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)
![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)




![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)
![1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)
